Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
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Overview
Description
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that features a tetrahydropyrimidine ring, a dihydroxytetrahydrofuran moiety, and a triphosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps:
Formation of the Tetrahydropyrimidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dihydroxytetrahydrofuran Moiety: This can be achieved through glycosylation reactions.
Introduction of the Triphosphate Group: This step often involves phosphorylation reactions using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrimidine ring.
Substitution: Nucleophilic substitution reactions may occur at the phosphate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, affecting metabolic pathways.
Signal Transduction: It could play a role in cellular signaling processes.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays to detect or quantify biological molecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Biotechnology: Use in biotechnological processes, such as the production of biofuels or bioplastics.
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate would depend on its specific interactions with molecular targets. These could include:
Enzyme Binding: Inhibition or activation of enzymes by binding to their active sites.
Receptor Interaction: Binding to cellular receptors to modulate signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways through direct or indirect interactions.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A well-known triphosphate compound involved in energy transfer in cells.
Cytidine Triphosphate (CTP): Another nucleotide triphosphate with roles in nucleic acid synthesis.
Uniqueness
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure, which combines a tetrahydropyrimidine ring with a dihydroxytetrahydrofuran moiety and a triphosphate group. This unique combination of functional groups may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H11N2Na4O15P3 |
---|---|
Molecular Weight |
572.07 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4Na/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;;;;/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);;;;/q;4*+1/p-4/t4-,5-,6-,7+;;;;/m1..../s1 |
InChI Key |
VLONFINCAQXDIZ-YQBQUZGCSA-J |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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